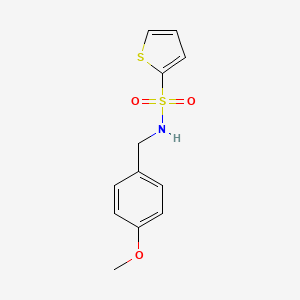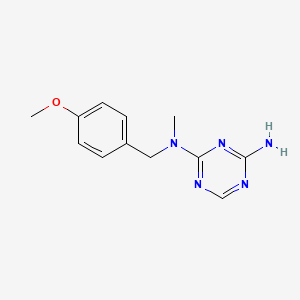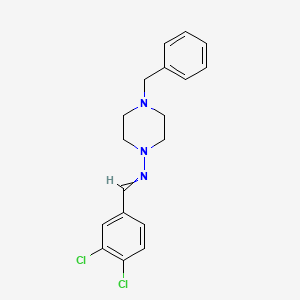![molecular formula C17H23ClN2O2S B5664355 N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5664355.png)
N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide involves the modulation of dopamine and serotonin receptors in the brain. It acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, leading to its antipsychotic and analgesic effects.
Biochemical and Physiological Effects:
N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, leading to its antipsychotic effects. It has also been found to increase the release of serotonin, leading to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide in lab experiments is its high purity and yield. However, one of the limitations is that it is a relatively new compound, and more research needs to be done to fully understand its potential applications.
Orientations Futures
There are several future directions for the research and development of N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a treatment for addiction and substance abuse disorders.
Conclusion:
N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its antipsychotic and analgesic properties make it a potential candidate for the treatment of schizophrenia and chronic pain. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide involves the reaction of 5-chloro-2-thiophenemethanol with cyclopentanone followed by the addition of piperidine and a carbonylating agent. The resulting compound has been found to have high purity and yield.
Applications De Recherche Scientifique
N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have antipsychotic and analgesic properties, making it a potential candidate for the treatment of schizophrenia and chronic pain.
Propriétés
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-1-(cyclopentanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c18-15-6-5-14(23-15)11-19-16(21)12-7-9-20(10-8-12)17(22)13-3-1-2-4-13/h5-6,12-13H,1-4,7-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASMLVFCYFFWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-oxazepane](/img/structure/B5664284.png)



![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5664320.png)
![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5664324.png)
![3-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5664335.png)
![4-[(4-methyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5664348.png)
![9-[(3-fluorophenoxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5664362.png)
![9-(2-ethylisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5664365.png)
![(3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5664372.png)
![4-methoxy-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)benzenesulfonamide](/img/structure/B5664378.png)